N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide
Description
N-{[5-(Allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide is a 1,2,4-triazole derivative featuring:
- A triazole core substituted with an allylsulfanyl group at position 5 and a phenyl group at position 4.
- A 4-fluorobenzenecarboxamide moiety linked via a methylene group to the triazole ring.
This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, as observed in related triazole derivatives .
Properties
IUPAC Name |
4-fluoro-N-[(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS/c1-2-12-26-19-23-22-17(24(19)16-6-4-3-5-7-16)13-21-18(25)14-8-10-15(20)11-9-14/h2-11H,1,12-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZWVMSYZSMJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide typically involves the reaction of 4-fluorobenzoic acid with an appropriate triazole derivative. The synthetic route may include steps such as allylation, sulfonation, and amide formation. The reaction conditions often involve the use of solvents like dichloromethane, catalysts like triethylamine, and varying temperatures and pH levels to optimize the reaction yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods allow for better control over reaction parameters and scalability of production. Purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Reactions with oxidizing agents leading to the formation of sulfoxides or sulfones.
Reduction: Reactions with reducing agents can convert sulfoxides or sulfones back to sulfides.
Substitution: The triazole and benzene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Halogenating agents, nitrating agents, and bases.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted triazole and benzene derivatives.
Scientific Research Applications
N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide is a synthetic compound featuring a triazole ring and an allylsulfanyl group in its molecular structure. It is being explored in medicinal chemistry and pharmacology for its potential biological activities.
Potential Applications
This compound is being investigated for potential applications in:
- Antimicrobial applications, particularly against fungal pathogens, due to the presence of the triazole ring.
- Oncology, as preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cells.
Further research is needed to determine its efficacy and safety profiles in these applications. Interaction studies have focused on its binding affinities with various biological targets. Preliminary data suggest that it may interact with enzymes involved in fungal cell wall synthesis or cancer cell proliferation pathways. Further studies using techniques such as molecular docking and in vitro assays are necessary to characterize these interactions more comprehensively.
Several compounds share structural features with this compound. These include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-Phenyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl]-4'-chlorobiphenyl-4-sulfonamide | Triazole ring with pyridine | Antimicrobial |
| 2-{[5-(methylsulfanyl)-4-pheny]-4H-1,2,4-triazol-3-y]sulfanyl}-n'-[(e)-1-benzylethanone] | Triazole ring with methylsulfanyl | Antifungal |
| 5-(Allylthio)-1H-pyrazole derivatives | Pyrazole ring with allylthio | Anticancer |
Mechanism of Action
The mechanism by which N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide exerts its effects often involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as cytochrome P450, DNA, and RNA polymerases.
Pathways: Inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Triazole Substitutions: The allylsulfanyl group in the target compound contrasts with thiazole-methyl () or halophenyl () substituents in analogs.
- Amide vs. Sulfonamide : Unlike sulfonamide derivatives (e.g., ), the target compound’s 4-fluorobenzenecarboxamide group may enhance hydrogen-bonding capacity due to the electron-withdrawing fluorine atom .
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogs like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () exhibit hydrogen-bonded networks (N–H⋯N, C–H⋯O), stabilizing their crystal lattices. The target compound’s fluorine atom may alter packing efficiency and solubility .
- Tautomerism : Triazole-thiones (e.g., compounds [7–9] in ) exist in thione-thiol equilibrium, but spectral data confirm the dominance of the thione tautomer in the solid state, which likely applies to the target compound .
Biological Activity
N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide is a synthetic compound notable for its unique molecular structure, which includes a triazole ring and an allylsulfanyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H17FN4OS, with a molecular weight of approximately 368.43 g/mol. The presence of the triazole ring is significant as it is associated with various biological activities, especially against fungal pathogens.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. The triazole moiety is known for its effectiveness against fungal infections, similar to other triazole derivatives. The compound's interaction with enzymes involved in fungal cell wall synthesis has been suggested as a mechanism of action.
Anticancer Activity
Research indicates that compounds structurally related to this compound may have cytotoxic effects on cancer cells. Studies have shown that the compound can inhibit cancer cell proliferation pathways, indicating potential applications in oncology. Further investigations are required to elucidate the specific pathways affected and the compound's overall efficacy.
The biological activity of this compound can be attributed to several factors:
- Triazole Ring : The triazole structure allows for interaction with biological targets such as enzymes and receptors.
- Allylsulfanyl Group : This functional group may enhance the compound's reactivity and binding affinity towards specific targets.
- Carboxamide Group : The presence of this group may facilitate hydrogen bonding interactions with biological macromolecules.
Comparative Analysis
The following table summarizes similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-Phenyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl]-4'-chlorobiphenyl-4-sulfonamide | Triazole ring with pyridine | Antimicrobial |
| 2-{[5-(methylsulfanyl)-4-pheny]-4H-1,2,4-triazol-3-y]sulfanyl}-n'-[(e)-1-benzylethanone] | Triazole ring with methylsulfanyl | Antifungal |
| 5-(Allylthio)-1H-pyrazole derivatives | Pyrazole ring with allylthio | Anticancer |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antifungal Activity : A study demonstrated that triazole derivatives exhibit significant antifungal activity against various strains of fungi, suggesting that similar mechanisms may be at play for this compound.
- Cytotoxicity in Cancer Cells : Research indicated that certain triazole derivatives showed promising results in inhibiting the growth of cancer cell lines, pointing towards the potential use of this compound in cancer therapy.
Q & A
Q. What are the established synthetic routes for N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide?
The compound is synthesized via multi-step reactions involving:
- Step 1 : Condensation of 4-fluorobenzenecarboxamide with a triazole precursor.
- Step 2 : Introduction of the allylsulfanyl group through nucleophilic substitution or thiol-ene chemistry under controlled conditions (e.g., using DMDAAC as a catalyst, as described in copolymer synthesis protocols) .
- Step 3 : Purification via recrystallization or column chromatography. Key intermediates should be verified using NMR and mass spectrometry .
Q. How is the compound characterized for structural confirmation?
- X-ray crystallography : Single-crystal diffraction using SHELXL (for refinement) and SHELXS (for structure solution) provides definitive bond lengths, angles, and torsional parameters .
- Spectroscopic methods :
- NMR : Assign peaks for the allylsulfanyl (-S-CH2-CH=CH2) and fluorobenzene moieties.
- FT-IR : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Byproducts : Unreacted triazole intermediates or over-alkylated derivatives.
- Mitigation : Optimize reaction stoichiometry (e.g., 1:1 molar ratio of triazole to fluorobenzene carboxamide) and monitor progress via TLC/HPLC .
- Detection : Use high-resolution mass spectrometry (HRMS) to distinguish impurities from the target compound .
Advanced Research Questions
Q. How can researchers optimize the synthesis using Design of Experiments (DoE)?
- Variables : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.
- Response surface methodology (RSM) : Use software like Minitab to model interactions between variables and maximize yield.
- Case study : A flow-chemistry approach (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and reduce side reactions .
Q. How to resolve discrepancies in crystallographic data interpretation?
- Challenge : Ambiguities in electron density maps for flexible groups (e.g., allylsulfanyl).
- Solution :
- Refine structures using SHELXL with restraints for dynamic groups.
- Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental bond geometries .
Q. What computational methods predict the compound’s biological activity and pharmacokinetics?
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).
- ADMET prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability, and toxicity.
- Case study : Fluorine substitution (as in 4-fluorobenzenecarboxamide) enhances lipophilicity and bioavailability, as seen in analogous compounds .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Strategy : Synthesize analogs with variations in:
- Allylsulfanyl group : Replace with methylsulfanyl or benzylsulfanyl.
- Fluorophenyl ring : Test meta- vs. para-substitution or replace fluorine with other halogens.
Q. What spectroscopic techniques resolve tautomeric ambiguity in the triazole core?
- Challenge : Triazole rings exhibit keto-enol tautomerism, affecting reactivity.
- Methods :
- VT-NMR : Monitor proton shifts across temperatures (e.g., 25°C to −60°C) to identify dominant tautomers.
- XPS : Analyze nitrogen bonding environments to distinguish tautomeric forms .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across studies?
- Potential causes : Variability in assay conditions (e.g., cell line differences, solvent DMSO%).
- Resolution :
Q. Why do crystallographic and computational bond lengths differ for the triazole ring?
- Root cause : X-ray data reflect solid-state packing effects, while DFT models assume gas-phase geometry.
- Action : Perform periodic DFT calculations (e.g., VASP) incorporating crystal lattice parameters to reconcile discrepancies .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
